1-(3-Chloro-4-fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
1-(3-Chloro-4-fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidinone core substituted with chloro, fluoro, and mercapto groups. These functional groups contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 1-(3-Chloro-4-fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-chloro-4-fluoroaniline, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization steps. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial production methods for this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process.
Chemical Reactions Analysis
1-(3-Chloro-4-fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., palladium on carbon), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound may inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) of cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present on the compound.
Comparison with Similar Compounds
1-(3-Chloro-4-fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be compared with other similar compounds, such as:
1-(3-Chloro-4-fluorophenyl)-5-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Similar structure but with different substitution pattern.
1-(3-Chloro-4-fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-5(6H)-one: Different position of the mercapto group.
1-(3-Chloro-4-fluorophenyl)-6-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Amino group instead of mercapto group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H6ClFN4OS |
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Molecular Weight |
296.71 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H6ClFN4OS/c12-7-3-5(1-2-8(7)13)17-9-6(4-14-17)10(18)16-11(19)15-9/h1-4H,(H2,15,16,18,19) |
InChI Key |
DMNSIFAAFUAKML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C3=C(C=N2)C(=O)NC(=S)N3)Cl)F |
Origin of Product |
United States |
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